molecular formula C16H13F2N3O B2403516 N-(cyanomethyl)-2-({2,3'-difluoro-[1,1'-biphenyl]-4-yl}amino)acetamide CAS No. 1797646-58-2

N-(cyanomethyl)-2-({2,3'-difluoro-[1,1'-biphenyl]-4-yl}amino)acetamide

Cat. No.: B2403516
CAS No.: 1797646-58-2
M. Wt: 301.297
InChI Key: DNNOKNKYNPHSAC-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-({2,3’-difluoro-[1,1’-biphenyl]-4-yl}amino)acetamide is a synthetic organic compound characterized by the presence of a cyanomethyl group, a difluorobiphenyl moiety, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-({2,3’-difluoro-[1,1’-biphenyl]-4-yl}amino)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the biphenyl core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.

    Introduction of the difluoro groups: The difluoro groups can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the cyanomethyl group: The cyanomethyl group can be introduced through a nucleophilic substitution reaction using cyanomethyl halides.

    Formation of the acetamide group: The acetamide group can be formed by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of N-(cyanomethyl)-2-({2,3’-difluoro-[1,1’-biphenyl]-4-yl}amino)acetamide may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2-({2,3’-difluoro-[1,1’-biphenyl]-4-yl}amino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyanomethyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

N-(cyanomethyl)-2-({2,3’-difluoro-[1,1’-biphenyl]-4-yl}amino)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

    Biological Studies: The compound can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-({2,3’-difluoro-[1,1’-biphenyl]-4-yl}amino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathway. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-2-({2,3’-difluoro-[1,1’-biphenyl]-4-yl}amino)ethanamide
  • N-(cyanomethyl)-2-({2,3’-difluoro-[1,1’-biphenyl]-4-yl}amino)propionamide

Uniqueness

N-(cyanomethyl)-2-({2,3’-difluoro-[1,1’-biphenyl]-4-yl}amino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-(cyanomethyl)-2-[3-fluoro-4-(3-fluorophenyl)anilino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O/c17-12-3-1-2-11(8-12)14-5-4-13(9-15(14)18)21-10-16(22)20-7-6-19/h1-5,8-9,21H,7,10H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNOKNKYNPHSAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=C(C=C2)NCC(=O)NCC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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